1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride (CAS 1219183-48-8; free base CAS 1219531-56-2) is a bicyclic heterocyclic building block belonging to the tetrahydrothienopyridine class. Its core architecture features a thiophene ring fused to a partially saturated pyridine ring in the [3,4-c] orientation, with a bromine substituent at position 1 of the thiophene moiety.

Molecular Formula C7H9BrClNS
Molecular Weight 254.58 g/mol
Cat. No. B13026771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl
Molecular FormulaC7H9BrClNS
Molecular Weight254.58 g/mol
Structural Identifiers
SMILESC1CNCC2=CSC(=C21)Br.Cl
InChIInChI=1S/C7H8BrNS.ClH/c8-7-6-1-2-9-3-5(6)4-10-7;/h4,9H,1-3H2;1H
InChIKeyXPJKLGJPQWIJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine Hydrochloride: Structural Identity and Compound Class for Procurement


1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride (CAS 1219183-48-8; free base CAS 1219531-56-2) is a bicyclic heterocyclic building block belonging to the tetrahydrothienopyridine class . Its core architecture features a thiophene ring fused to a partially saturated pyridine ring in the [3,4-c] orientation, with a bromine substituent at position 1 of the thiophene moiety . The HCl salt (MF: C7H9BrClNS, MW: 254.58) offers enhanced handling and solubility relative to the free base (MF: C7H8BrNS, MW: 218.11) . This scaffold is distinguished from the more extensively exploited tetrahydrothieno[3,2-c]pyridine isomer—the core intermediate for antithrombotic agents clopidogrel and prasugrel—by its different ring fusion geometry and substitution vector, which impart distinct physicochemical properties and reactivity profiles [1][2].

Why Close Analogs Cannot Replace 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl in Structure-Dependent Research


Substituting 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride with an isomeric brominated tetrahydrothienopyridine—such as the 2-bromo- or 3-bromo-[3,2-c] analogs—fundamentally alters the vector of bromine-directed cross-coupling chemistry, the electronic distribution across the bicyclic system, and the stereoelectronic environment of the secondary amine . The [3,4-c] versus [3,2-c] ring fusion changes the spatial relationship between the bromine handle and the saturated piperidine nitrogen from a 1,3-relationship to a 1,4-relationship, affecting both intramolecular interactions and the geometry of elaborated products in library synthesis [1]. Furthermore, the predicted lipophilicity of the [3,4-c] brominated scaffold (ACD/LogP 1.93) differs substantially from that of the non-brominated [3,2-c] parent scaffold (XLogP3 1.0), indicating that bromine position and ring fusion jointly govern key developability parameters [2]. Procuring a generic brominated thienopyridine without verifying the exact fusion geometry and bromine regiochemistry therefore risks invalidating structure-activity relationship (SAR) conclusions, altering pharmacokinetic predictions, and compromising patent strategy, as illustrated by the distinct biological target profiles already documented for different tetrahydrothienopyridine isomers [3].

Quantifiable Differentiation of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl Against Closest Analogs


Ring Fusion Architecture Determines Scaffold Topology: [3,4-c] Versus [3,2-c] Isomer Comparison

The target compound possesses the [3,4-c] thienopyridine ring fusion, where the thiophene sulfur is positioned adjacent to the pyridine nitrogen across the fusion bond. By contrast, the widely utilized [3,2-c] isomer (the core of clopidogrel intermediates) places the sulfur atom distal to the nitrogen . This topological difference alters the intramolecular N···S distance and the spatial orientation of substituents introduced via the bromine handle, providing a distinct 3D pharmacophore geometry for library design [1].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Bromine Regiochemistry Dictates Cross-Coupling Reactivity: 1-Bromo-[3,4-c] Versus 2-Bromo- and 3-Bromo-[3,2-c] Isomers

The target compound positions the bromine atom at position 1 of the thieno[3,4-c] system, which is electronically adjacent to the ring sulfur and spatially proximate to the saturated piperidine nitrogen . The two closest commercially available brominated comparators—2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 226386-47-6) and 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1788044-16-5, as HBr salt)—place bromine at different electronic positions on a different fusion isomer . The distinct electronic environment at each bromine position (α to sulfur in the target; β to sulfur in the 2-bromo-[3,2-c] analog; α to sulfur but on a different fusion in the 3-bromo-[3,2-c] analog) leads to differing oxidative addition rates in Pd-catalyzed cross-coupling reactions and altered directing effects in C–H functionalization.

Synthetic Chemistry Cross-Coupling Bromine Position

Predicted Lipophilicity (LogP) Differentiates the [3,4-c] Brominated Scaffold from Non-Brominated Parent Isomers

The predicted partition coefficient (LogP) provides a computable metric for differentiating the target compound from its closest non-brominated comparator. The free base of 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has a predicted ACD/LogP of 1.93 , whereas the non-brominated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine parent scaffold has an experimentally computed XLogP3-AA of 1.0 [1]. The ~0.93 log unit increase reflects both the lipophilic contribution of the bromine atom and the altered electronic distribution arising from the [3,4-c] fusion geometry. This difference translates to approximately 8.5-fold higher theoretical octanol-water partition, which can significantly affect membrane permeability predictions, chromatographic retention, and formulation strategies.

Physicochemical Properties Lipophilicity Drug-Likeness

Hydrochloride Salt Form Provides Validated Handling and Solubility Advantages Over Free Base

The hydrochloride salt (CAS 1219183-48-8, MW 254.58) is supplied with a documented purity of 97% from Bidepharm, supported by batch-specific QC including NMR, HPLC, and GC . The free base (CAS 1219531-56-2, MW 218.11) is typically supplied at 95%+ purity . The HCl salt offers advantages in handling: the protonated secondary amine reduces the compound's susceptibility to oxidative degradation during storage and improves aqueous solubility for reaction setup. In contrast, the isomeric 2-bromo-[3,2-c]pyridine hydrochloride (CAS 1956325-57-7) is supplied at 95% purity, while the 3-bromo-[3,2-c]pyridine is most commonly available as the hydrobromide salt (CAS 1788044-16-5), introducing a different counterion that may interfere with metal-catalyzed reactions [1].

Salt Selection Solid-State Properties Solubility

Predicted Physicochemical Profile: Density, Boiling Point, and Polar Surface Area Benchmarking

The target free base has predicted density of 1.6±0.1 g/cm³, boiling point of 297.3±40.0 °C at 760 mmHg, polar surface area of 40 Ų, and molar refractivity of 47.8±0.3 cm³ (ACD/Labs Percepta Platform v14.00) . These predicted values provide a baseline for comparing the [3,4-c] brominated scaffold against related building blocks. The relatively low polar surface area (40 Ų) combined with the moderate LogP (1.93) suggests favorable passive membrane permeability characteristics according to the Veber and Lipinski frameworks. The single hydrogen bond donor (secondary amine NH) and single acceptor (pyridine N) indicate a compact pharmacophore suitable for fragment-based drug discovery or as a minimal elaboration point in parallel synthesis .

Physicochemical Characterization Solid-State Properties Developability

Procurement-Driven Application Scenarios for 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine Hydrochloride


Scaffold-Diversification Library Synthesis for Novel Kinase Inhibitor Discovery

The [3,4-c] thienopyridine fusion provides a topologically distinct hinge-binding motif compared to the classical [3,2-c] scaffold found in approved P2Y12 antagonists [1]. Elaboration of the 1-bromo handle via Suzuki-Miyaura coupling introduces aryl or heteroaryl diversity at a position that projects into the solvent-accessible region of the kinase ATP-binding pocket, while the secondary amine serves as a vector for amide or sulfonamide capping group introduction . The predicted moderate lipophilicity (ACD/LogP 1.93) and compact PSA (40 Ų) support the use of this scaffold in lead-like compound libraries where CNS permeability is desired.

Bromine-Directed Late-Stage Functionalization for Patent Scouting and IP Expansion

The unique 1-bromo regiochemistry on the [3,4-c] scaffold enables selective Pd-catalyzed transformations (Suzuki, Buchwald-Hartwig, Heck) at a position that is not accessible with the more common 2-bromo- or 3-bromo-[3,2-c] isomers [1]. This differential reactivity supports the rapid generation of patentable chemical matter around existing tetrahydrothienopyridine pharmacophores by altering the substitution geometry relative to the core. The HCl salt form (97% purity, ) minimizes competing halide exchange that could complicate catalytic cycles when using bromide-based counterions.

Fragment-Based Drug Discovery (FBDD) Using a Conformationally Restricted Bicyclic Core

With zero rotatable bonds, molecular weight of 254.58 (HCl salt), and a single hydrogen bond donor/acceptor pair, the target compound meets the 'rule of three' criteria for fragment screening libraries [1]. The bromine atom serves dual purposes: as a heavy atom for X-ray crystallographic detection (anomalous scattering) and as a synthetic handle for fragment growing via cross-coupling . The [3,4-c] fusion provides a distinct shape relative to the more planar [3,2-c] isomer, potentially accessing different protein surface pockets.

Synthesis of Thienopyridine-Based Optoelectronic Materials and Organic Semiconductors

Patent databases indicate the inclusion of brominated tetrahydrothieno[3,4-c]pyridine derivatives in proprietary formulations for optoelectronic materials [1]. The electron-rich thiophene sulfur combined with the electron-deficient bromine substituent creates a polarized π-system amenable to charge-transport applications. The HCl salt can be neutralized to the free base prior to material fabrication, with the predicted high boiling point (297.3±40.0 °C, ) providing thermal stability during device processing.

Quote Request

Request a Quote for 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.